![molecular formula C11H20N2O2 B1477225 2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one CAS No. 2092095-83-3](/img/structure/B1477225.png)
2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one, also known as AOA or 2-Amino-1-oxaazaspiro[5.5]undecan-8-one, is a heterocyclic compound with a unique structure found in various sources. It is a versatile compound with many potential applications in the field of synthetic chemistry, such as as a pharmaceutical, agricultural, and industrial chemical. AOA has been studied extensively, with numerous research papers discussing its structure, synthesis, mechanism of action, and biochemical and physiological effects.
Scientific Research Applications
Synthetic and Medicinal Chemistry
2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one and its derivatives are primarily used in synthetic and medicinal chemistry. These compounds, known for their complex spirocyclic structures, are involved in the synthesis of biologically active molecules. For example, 1-oxa-7-azaspiro[5.5]undecane and related structures are central to various synthetic strategies due to their significant biological activities, making them intriguing targets for chemical synthesis (Sinibaldi & Canet, 2008).
Peptide Synthesis
The compound and its analogs find extensive use in peptide synthesis. For instance, 3-azaspiro[5.5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) is utilized for synthesizing N-protected amino acid-ASUD esters, which are active esters crucial in peptide construction (Rao et al., 2016). Similarly, dipeptides can be synthesized from N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids using a simple two-step procedure, offering an effective method for DCC coupling of chiral amino acids without loss of enantiomeric purity (Nowshuddin & Reddy, 2011).
Protection of Amino Acids
Certain derivatives of 2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one, such as Boc-OASUD and Fmoc-OASUD, are employed as reagents for the protection of amino acids. These compounds react with amino acids or their esters to produce N-Boc-amino acids and Fmoc-amino acids, respectively. These processes are crucial in peptide synthesis as they allow for the protection and deprotection of amino groups during the construction of peptide chains (Rao et al., 2017; Rao et al., 2016).
Development of Antibacterial Agents
The structural derivatives of 2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one have been explored for their antibacterial properties. For example, spirocyclic derivatives of ciprofloxacin, employing 1-oxa-9-azaspiro[5.5]undecane, were synthesized and tested against different bacterial strains. These studies aim to discover new antibacterial agents with improved efficacy and spectrum of activity (Lukin et al., 2022).
properties
IUPAC Name |
2-amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-8-10(14)13-6-3-5-11(9-13)4-1-2-7-15-11/h1-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJCNAWNQMLWOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)C(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.